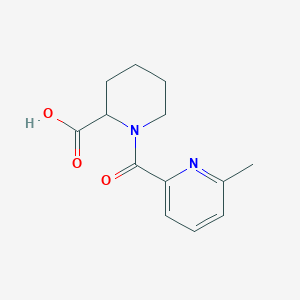
methyl 2-chloro-4,4-difluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its molecular formula C5H5ClF2O3 and a molecular weight of 186.5 g/mol .
Preparation Methods
The synthesis of methyl 2-chloro-4,4-difluoro-3-oxobutanoate typically involves the reaction of 2-chloro-4,4-difluoro-3-oxobutanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.
Scientific Research Applications
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated groups.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate can be compared with similar compounds such as:
Methyl 2-chloro-3-oxobutanoate: Lacks the fluorine atoms, resulting in different reactivity and applications.
Methyl 2-bromo-4,4-difluoro-3-oxobutanoate:
Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties.
Properties
CAS No. |
93036-29-4 |
|---|---|
Molecular Formula |
C5H5ClF2O3 |
Molecular Weight |
186.5 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



